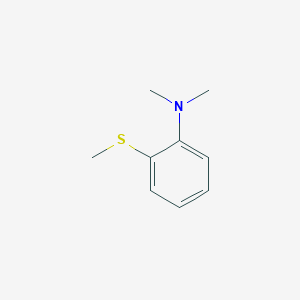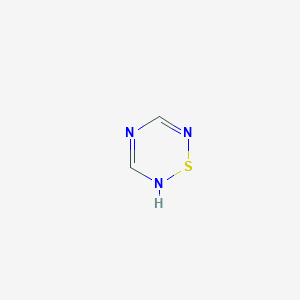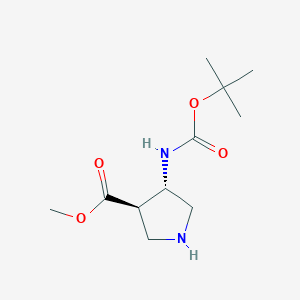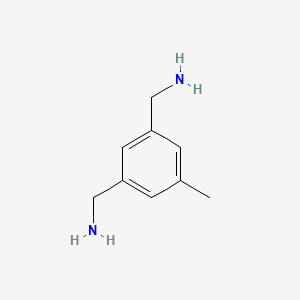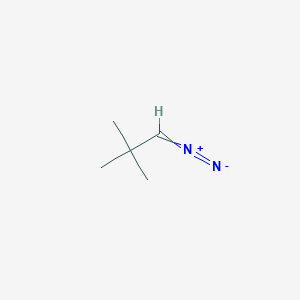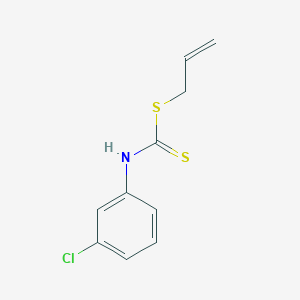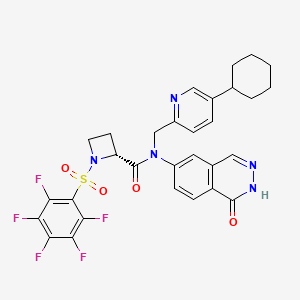
Stat3 inhibitor H182
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Stat3 inhibitor H182 is an azetidine-based compound that irreversibly binds to the signal transducer and activator of transcription 3 (Stat3). Stat3 is a latent transcription factor that contributes to tumor cell growth and survival in its constitutively-active form in several types of human cancers. Therefore, Stat3 serves as a therapeutic target .
准备方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Generally, the production of such compounds on an industrial scale would involve optimization of the synthetic route for higher yield and purity, followed by large-scale synthesis using industrial reactors and purification techniques .
化学反应分析
Types of Reactions
Stat3 inhibitor H182 undergoes several types of chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions under specific conditions.
Reduction: Reduction reactions can be performed to modify the functional groups in the compound.
Substitution: Substitution reactions are common, where functional groups in the compound are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles for substitution reactions. The specific conditions depend on the desired modification of the compound .
Major Products Formed
The major products formed from these reactions include modified azetidine derivatives with different functional groups, which may have varying biological activities .
科学研究应用
Stat3 inhibitor H182 has several scientific research applications, including:
Cancer Research: H182 has shown significant antitumor activity against human tumors harboring persistently active Stat3.
Medicine: H182 is being investigated for its potential therapeutic applications in treating cancers with aberrant Stat3 activation.
Industry: The compound may have applications in the development of new therapeutic agents targeting Stat3.
作用机制
Stat3 inhibitor H182 exerts its effects by irreversibly binding to Stat3. In cell-free DNA-binding assays, H182 selectively inhibits Stat3 DNA-binding activity over Stat1 or Stat5. In treated pancreatic cancer cells, H182 specifically blocks the association of Stat3 with gp130 and JAK2, inhibits Stat3 tyrosine phosphorylation, and disrupts Stat3 nuclear accumulation. This suppression of Stat3-dependent transcriptional activity leads to the inhibition of downstream genes, including Cyclin A, Bcl-2, Cyclin B1, and Mcl-1 .
相似化合物的比较
Similar Compounds
BP1-102: A known Stat3 inhibitor that preferentially impairs viability in Stat3-dependent cancer cell lines.
S3I-M2001: An oxazole-based small molecule that inhibits Stat3 DNA binding.
KI16: A compound that inhibits Stat3 phosphorylation and transcriptional activity.
Uniqueness of H182
Stat3 inhibitor H182 is unique in its irreversible binding to Stat3 and its selective inhibition of Stat3 DNA-binding activity. It has shown significant antitumor activity in various cancer models and has potential therapeutic applications in combination with radiation therapy .
属性
分子式 |
C30H26F5N5O4S |
|---|---|
分子量 |
647.6 g/mol |
IUPAC 名称 |
(2R)-N-[(5-cyclohexylpyridin-2-yl)methyl]-N-(1-oxo-2H-phthalazin-6-yl)-1-(2,3,4,5,6-pentafluorophenyl)sulfonylazetidine-2-carboxamide |
InChI |
InChI=1S/C30H26F5N5O4S/c31-23-24(32)26(34)28(27(35)25(23)33)45(43,44)40-11-10-22(40)30(42)39(20-8-9-21-18(12-20)14-37-38-29(21)41)15-19-7-6-17(13-36-19)16-4-2-1-3-5-16/h6-9,12-14,16,22H,1-5,10-11,15H2,(H,38,41)/t22-/m1/s1 |
InChI 键 |
VPZCOFCROGWLOY-JOCHJYFZSA-N |
手性 SMILES |
C1CCC(CC1)C2=CN=C(C=C2)CN(C3=CC4=C(C=C3)C(=O)NN=C4)C(=O)[C@H]5CCN5S(=O)(=O)C6=C(C(=C(C(=C6F)F)F)F)F |
规范 SMILES |
C1CCC(CC1)C2=CN=C(C=C2)CN(C3=CC4=C(C=C3)C(=O)NN=C4)C(=O)C5CCN5S(=O)(=O)C6=C(C(=C(C(=C6F)F)F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



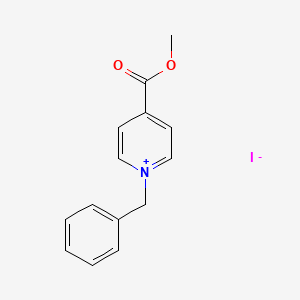
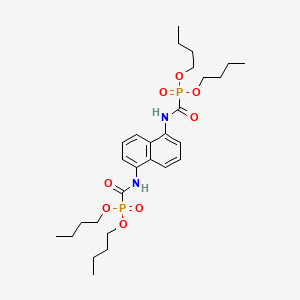

![1'H-Spiro[cyclohexane-1,2'-quinazoline]](/img/structure/B14751062.png)
![6-Benzyl-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B14751080.png)
